molecular formula C25H18N2O2S2 B4937983 4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine

4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B4937983
M. Wt: 442.6 g/mol
InChI Key: PHEPNHJLUOMPKC-UHFFFAOYSA-N
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Description

4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of thieno[2,3-b]pyridines, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine has been found to exhibit a wide range of biological activities. It has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and diabetes. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Mechanism of Action

The mechanism of action of 4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. It has also been suggested that the compound may interact with specific target proteins, such as kinases and transcription factors, to exert its effects.
Biochemical and Physiological Effects:
4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of immune cells into inflamed tissues. Additionally, the compound has been found to improve glucose tolerance and insulin sensitivity by increasing the uptake of glucose into skeletal muscle and adipose tissue.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine in lab experiments is its ability to inhibit specific signaling pathways and target proteins. This makes it a useful tool for studying the biological functions of these pathways and proteins. Additionally, the compound has been found to exhibit low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments.
One of the limitations of using 4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to prepare solutions of the compound at high concentrations. Additionally, the compound has been found to exhibit poor pharmacokinetic properties, such as low bioavailability and rapid metabolism, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine. One direction is to further elucidate the mechanism of action of the compound and identify its specific target proteins. This could lead to the development of more potent and selective analogs of the compound.
Another direction is to explore the potential therapeutic applications of the compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of novel drug delivery systems could improve the pharmacokinetic properties of the compound and enhance its therapeutic potential.
Conclusion:
In conclusion, 4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities and has been studied for its potential applications in the treatment of various diseases. Further research is needed to fully elucidate the mechanism of action of the compound and identify its specific target proteins. Additionally, the development of novel drug delivery systems could enhance the pharmacokinetic properties of the compound and improve its therapeutic potential.

Synthesis Methods

The synthesis of 4,6-diphenyl-2-(phenylsulfonyl)thieno[2,3-b]pyridin-3-amine has been reported in the literature. One of the commonly used methods involves the reaction of 2-bromo-4,6-diphenylthieno[2,3-b]pyridine with phenylsulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).

properties

IUPAC Name

2-(benzenesulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O2S2/c26-23-22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)27-24(22)30-25(23)31(28,29)19-14-8-3-9-15-19/h1-16H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEPNHJLUOMPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)S(=O)(=O)C4=CC=CC=C4)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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